molecular formula C13H15FN2O3 B1473080 Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate CAS No. 2098004-86-3

Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate

Cat. No. B1473080
CAS RN: 2098004-86-3
M. Wt: 266.27 g/mol
InChI Key: ABBYBWDANSMSCU-UHFFFAOYSA-N
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Description

Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate, also known as TBFIB, is an organic compound that is used in a variety of scientific research applications. TBFIB is a synthetic compound that is used to study the biochemical and physiological effects of compounds, as well as their mechanisms of action. TBFIB has proven to be a useful tool for scientists in the lab, as it is relatively easy to synthesize and has a wide range of applications.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate and its derivatives have been extensively studied for their synthesis and characterization. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid. This compound was characterized using techniques like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its crystal structure was determined through X-ray diffraction studies (Sanjeevarayappa et al., 2015).

Biological Evaluation

The biological activities of such compounds have been a topic of research interest. In the study mentioned above, the synthesized compound exhibited moderate anthelmintic activity and poor antibacterial activity, suggesting potential applications in the field of medicinal chemistry (Sanjeevarayappa et al., 2015).

Structural Studies

Structural studies of carbamate derivatives, including those related to this compound, have provided insights into the molecular interactions and crystal packing. For example, the study on two carbamate derivatives revealed the nature of interactions through Hirshfeld surfaces and 2D fingerprint plots, highlighting the role of hydrogen bonds and π–π stacking interactions in forming three-dimensional architectures (Das et al., 2016).

Synthetic Methods

Further research has focused on developing efficient synthetic methods for related compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate was synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline using a rapid method, indicating the importance of these compounds in the synthesis of biologically active molecules like omisertinib (AZD9291) (Zhao et al., 2017).

Analysis Techniques

Analytical methods have also been developed for the determination of related compounds. For example, a high-performance liquid chromatographic determination method for flubendazole, a related compound, was developed, providing valuable tools for pharmacokinetic studies (Nobilis et al., 2007).

Biochemical Analysis

Biochemical Properties

Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell growth and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth . At high doses, it can have toxic or adverse effects, including enzyme inhibition, cell death, and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby altering the overall metabolic balance within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.

properties

IUPAC Name

tert-butyl N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c1-13(2,3)18-12(17)15-7-10-9-6-8(14)4-5-11(9)19-16-10/h4-6H,7H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBYBWDANSMSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NOC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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